molecular formula C13H8ClF3N4O2 B3042706 O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide CAS No. 655235-04-4

O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide

Cat. No.: B3042706
CAS No.: 655235-04-4
M. Wt: 344.67 g/mol
InChI Key: XIQUNKZIOJIDBI-UHFFFAOYSA-N
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Description

O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide is a complex organic compound characterized by the presence of trifluoromethyl, benzoyl, chloropyrazine, and carbohydroximamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazine ring, followed by the introduction of the trifluoromethyl and benzoyl groups through electrophilic aromatic substitution reactions. The final step involves the incorporation of the carbohydroximamide group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carboxamide
  • O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carboxylic acid
  • O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carboxaldehyde

Uniqueness

O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide is unique due to the presence of the carbohydroximamide group, which imparts distinct chemical properties and reactivity. This functional group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, contributing to its potential use in pharmaceuticals and other fields.

Properties

IUPAC Name

[(Z)-[amino-(3-chloropyrazin-2-yl)methylidene]amino] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4O2/c14-10-9(19-4-5-20-10)11(18)21-23-12(22)7-2-1-3-8(6-7)13(15,16)17/h1-6H,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQUNKZIOJIDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)ON=C(C2=NC=CN=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)O/N=C(/C2=NC=CN=C2Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide
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O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide
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O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide
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O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide
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O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide
Reactant of Route 6
O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide

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